3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Lipophilicity Drug-likeness Protecting group strategy

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate (InterBioScreen ID: STOCK1N-37047; ChemBase ID: 195571; molecular formula C21H27NO6; MW 389.44 g/mol) is a synthetic coumarin derivative classified under 'Derivatives & analogs of Natural Compounds'. The molecule comprises a 3,4,7-trimethyl-2H-chromen-2-one (trimethylcoumarin) core esterified at the 5-position with 4-[(tert-butoxycarbonyl)amino]butanoic acid—a Boc-protected γ-aminobutyric acid (GABA) linker.

Molecular Formula C21H27NO6
Molecular Weight 389.4 g/mol
Cat. No. B15105714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Molecular FormulaC21H27NO6
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)CCCNC(=O)OC(C)(C)C
InChIInChI=1S/C21H27NO6/c1-12-10-15(18-13(2)14(3)19(24)27-16(18)11-12)26-17(23)8-7-9-22-20(25)28-21(4,5)6/h10-11H,7-9H2,1-6H3,(H,22,25)
InChIKeyBURNERUHURBLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate: Structural Identity and Screening Library Provenance


3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate (InterBioScreen ID: STOCK1N-37047; ChemBase ID: 195571; molecular formula C21H27NO6; MW 389.44 g/mol) is a synthetic coumarin derivative classified under 'Derivatives & analogs of Natural Compounds' [1]. The molecule comprises a 3,4,7-trimethyl-2H-chromen-2-one (trimethylcoumarin) core esterified at the 5-position with 4-[(tert-butoxycarbonyl)amino]butanoic acid—a Boc-protected γ-aminobutyric acid (GABA) linker. It is supplied through the InterBioScreen screening compound library, a collection of over 485,000 synthetic compounds designed for high-throughput and virtual screening campaigns in drug discovery . The compound's calculated physicochemical properties include a LogP of 3.69, a polar surface area of 90.93 Ų, eight rotatable bonds, and compliance with Lipinski's Rule of Five [1].

Why 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate Cannot Be Replaced by Closest In-Class Analogs


Coumarin-based ester prodrugs with Boc-protected amino acid linkers are not interchangeable due to three interdependent structural variables that govern esterase lability, lipophilicity, and steric accessibility: (i) the methylation pattern on the coumarin core (positions 3, 4, and 7), which modulates the 'trimethyl lock' effect—a well-characterized steric acceleration of lactonization that controls payload release kinetics [1]; (ii) the identity of the amino-protecting group (Boc vs. Cbz), which alters both LogP and steric bulk at the esterase recognition site; and (iii) the amino acid linker length and branching. The target compound's specific combination of 3,4,7-trimethyl substitution, Boc protecting group, and linear GABA (4-aminobutyrate) linker defines a unique physicochemical and steric profile that cannot be assumed equivalent to its 4,7-dimethyl, 4-ethyl, Cbz-protected, or branched-linker analogs. Substituting any one of these variables changes the calculated LogP by up to 0.67 log units and alters the number of rotatable bonds, both parameters directly relevant to membrane permeability and metabolic stability predictions in screening workflows [2].

Quantitative Differentiation Evidence for 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate vs. Closest Analogs


Lipophilicity Advantage: Boc vs. Cbz Protecting Group Reduces LogP by 0.67 Units While Maintaining Equivalent Polar Surface Area

The target compound carrying a tert-butoxycarbonyl (Boc) protecting group exhibits a calculated LogP of 3.69, compared to 4.36 for its direct Cbz (benzyloxycarbonyl) analog (ChemBase ID: 195717) [1]. This 0.67 LogP reduction is achieved without any change in polar surface area (both 90.93 Ų) or hydrogen bond donor/acceptor count, and with one fewer rotatable bond (8 vs. 9) [1][2]. Lower LogP within an equivalent PSA framework generally predicts improved aqueous solubility and reduced nonspecific protein binding while maintaining membrane permeability—both critical parameters in early-stage screening hit triage.

Lipophilicity Drug-likeness Protecting group strategy

3-Methyl Substitution Confers the Trimethyl Lock Motif: Steric Acceleration of Lactonization Not Available in 4,7-Dimethyl Analogs

The target compound possesses methyl groups at positions 3, 4, and 7 of the coumarin core, constituting the 'trimethyl lock' motif. This well-characterized structural feature arises from steric compression among the three adjacent methyl substituents, which thermodynamically favors lactonization (ring closure) upon ester hydrolysis—dramatically accelerating payload release compared to coumarins lacking the 3-methyl group [1]. The 4,7-dimethyl analog (STOCK1N-38754; C20H25NO6; MW 375.42) lacks this third methyl group at position 3 and therefore cannot exploit trimethyl lock-accelerated release kinetics. Quantitative kinetic studies on trimethyl lock systems have demonstrated lactonization rate enhancements of 10⁵–10⁶-fold compared to unsubstituted analogs [1]. Direct experimental release-rate data for this specific compound are not available in the public domain; this represents a class-level inference.

Trimethyl lock Prodrug design Esterase-sensitive release

Linear GABA Linker vs. Branched Norvaline Linker: Reduced Steric Hindrance at the Esterase Cleavage Site

The target compound employs a linear 4-aminobutanoate (GABA) linker connecting the Boc-protected amine to the coumarin ester. The closest branched-linker analog, 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate, substitutes the linear GABA moiety with a branched norvaline (2-aminopentanoate) linker, introducing α-substitution adjacent to the ester carbonyl. In esterase-mediated prodrug activation, α-branching at the ester acyl group is known to sterically hinder enzymatic hydrolysis, reducing cleavage rates [1][2]. The GABA linker's linear geometry presents lower steric demand at the ester carbonyl, which class-level evidence suggests should favor more rapid and predictable esterase processing. No direct head-to-head kinetic data comparing GABA-linked vs. norvaline-linked trimethylcoumarin esters are publicly available.

Linker geometry Esterase accessibility Steric hindrance

3-Methyl vs. 4-Ethyl Substitution: Reduced Rotatable Bond Count While Retaining Identical Molecular Weight

The target compound (3,4,7-trimethyl substitution) is an exact constitutional isomer of the 4-ethyl-7-methyl analog (ChemBase ID: 196465; also C21H27NO6; MW 389.44). Despite identical molecular formula and weight, the target compound contains one fewer rotatable bond (8 vs. 9) due to the 3-methyl substituent being locked into the coumarin ring system rather than occupying the more flexible 4-position as an ethyl group [1][2]. The calculated LogP difference is minimal (3.69 vs. 3.74; Δ = -0.05), indicating comparable lipophilicity [1][2]. Reduced rotatable bond count has been established as an independent predictor of improved oral bioavailability in drug-like molecules, with each additional rotatable bond associated with a measurable decrease in the probability of acceptable oral bioavailability [3].

Rotatable bonds Molecular flexibility Oral bioavailability prediction

Recommended Application Scenarios for 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate Based on Structural Differentiation Evidence


Esterase-Sensitive Prodrug Design Requiring Trimethyl Lock-Accelerated Release

This compound's 3,4,7-trimethyl substitution pattern on the coumarin core enables the trimethyl lock effect, a well-established mechanism for sterically accelerated lactonization and payload release upon ester hydrolysis [1]. The Boc-protected GABA linker can be deprotected under mild acidic conditions (TFA) to reveal a free amine suitable for further conjugation to drug payloads, fluorophores, or targeting ligands. Researchers designing esterase-activated prodrugs or fluorescent probes where rapid, triggered release is critical should select this compound over 4,7-dimethyl analogs that lack the 3-methyl 'lock' and therefore exhibit slower, non-accelerated release kinetics.

High-Throughput Screening Library Procurement Where Lower LogP is Prioritized for Hit Triage

With a calculated LogP of 3.69—0.67 log units lower than its Cbz-protected analog at identical PSA—this compound is the preferred choice for screening libraries where lower lipophilicity is desired to reduce the risk of promiscuous binding, aggregation-based false positives, and poor aqueous solubility [2]. The Boc group provides orthogonal chemical stability and can be selectively removed without affecting the ester linkage, offering a clean handle for downstream hit validation and SAR expansion.

Oral Bioavailability-Focused Screening Cascades Favoring Lower Rotatable Bond Count

In drug discovery programs where oral bioavailability is a key selection criterion, this compound's rotatable bond count of 8 places it below the Veber threshold of ≤10 and offers a one-bond advantage over its 4-ethyl constitutional isomer (9 rotatable bonds), despite identical molecular weight and formula [3]. This structural economy, combined with PSA of 90.93 Ų (below the 140 Ų threshold), positions the compound favorably in early ADME filtering workflows prior to committing to synthesis or procurement at scale.

Chemical Biology Tool Development Requiring Boc-Protected Amine as a Conjugation Handle

The tert-butoxycarbonyl (Boc) protecting group serves as an acid-labile masking group for the terminal amine. Following esterase-mediated coumarin release or independent deprotection, the free amine can be conjugated to biotin, fluorophores, or solid supports for pull-down, imaging, or affinity chromatography applications [2]. The linear GABA spacer provides a flexible four-carbon linker arm, minimizing steric interference with the coumarin core during enzymatic processing or subsequent conjugation chemistry.

Quote Request

Request a Quote for 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.